molecular formula C20H34O2 B162917 beta-Cembrenediol CAS No. 57605-81-9

beta-Cembrenediol

Cat. No.: B162917
CAS No.: 57605-81-9
M. Wt: 306.5 g/mol
InChI Key: RIVKDDXPCFBMOV-UHFFFAOYSA-N
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Description

Beta-Cembrenediol, also known as β-CBD, is one of the most characteristic ingredients of glandular trichome secretions from Nicotiana tabacum L. (tobacco). It has attracted considerable attention for its potent antitumor, neuroprotective, antimicrobial, and other activities .


Synthesis Analysis

The synthesis of this compound has been explored in several studies. For instance, one study demonstrated the successful P450-catalyzed chemo-, regio-, and stereoselective oxidation of the tobacco cembranoid β-cembrenediol . Another study reported the synthesis of the 4-O-pyranoglucosyl derivatives of β-CBD .


Molecular Structure Analysis

The molecular formula of this compound is C20H34O2 . It is the C-4 epimer of (1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol, also known as α-cembrenediol .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be oxidized by P450 BM3 to produce different products . It can also react with chlororethyl, ethyl, and benzyl isocyanates in the presence of a catalytic amount of triethylamine to yield the C-6 carbamates .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 306.5 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass is 306.255880323 g/mol .

Scientific Research Applications

Bioactivities and Medicinal Potential

β-Cembrenediol, a characteristic ingredient in tobacco, exhibits a range of significant bioactivities. Researchers have explored its potent antitumor, neuroprotective, and antimicrobial activities. This exploration extends to potential medicinal applications in human medicine and agricultural fungicides. The review by Xu et al. (2022) provides a comprehensive summary of the chemical modifications and bioactivities of β-Cembrenediol, highlighting its potential value in medicine (Xu et al., 2022).

Allelopathic Effects and Plant Growth Inhibition

β-Cembrenediol has been shown to inhibit the growth of receptor plants, like lettuce seedlings, in a concentration-dependent manner. Ren et al. (2017) found that it causes oxidative damage through enhanced generation of reactive oxygen species, leading to growth inhibition. This suggests a potential use of β-Cembrenediol in understanding plant growth and development (Ren et al., 2017).

Biosynthetic Precursors in Tobacco

Research on the biosynthetic precursors of α- and β-Cembrenediol in tobacco has been conducted to understand its formation. Crombie (1988) explored various compounds that could incorporate into β-Cembrenediol, providing insights into its biosynthesis in tobacco plants (Crombie, 1988).

Future Directions

Beta-Cembrenediol has shown potential in various fields, including medicine and agriculture . Future research could focus on further exploring its biological activities, developing practical applications, and improving its synthesis .

Biochemical Analysis

Biochemical Properties

Beta-Cembrenediol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated on human α4β2 neuronal AChRs and human α3β4 ganglionic AChRs . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . Its effects on metabolic flux or metabolite levels are currently being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched . It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation.

Properties

IUPAC Name

1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVKDDXPCFBMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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